[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid
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Overview
Description
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid is a complex organic compound with the molecular formula C₂₀H₂₆O₅ It is characterized by a spirocyclic structure, which includes a chromene moiety fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid typically involves multiple steps. One common approach starts with the preparation of the chromene core, followed by the introduction of the spirocyclic structure. The tert-butyl group is then added to the chromene moiety, and the final step involves the attachment of the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]propionic acid
- [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]butyric acid
Uniqueness
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for various applications.
Biological Activity
[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid is a synthetic compound characterized by its unique spirocyclic structure, which includes a chromene moiety. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C20H26O5
- Molecular Weight : 346.42 g/mol
- CAS Number : 1217602-92-0
- InChI Key : WANGOBMTSMKKGJ-UHFFFAOYSA-N
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, spiro compounds have been evaluated using various assays such as DPPH and ABTS to measure their ability to scavenge free radicals. Preliminary studies suggest that this compound may demonstrate comparable antioxidant activity due to the presence of hydroxyl groups that can donate electrons and stabilize free radicals .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar chromene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies could reveal the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The spirocyclic framework may enhance binding affinity to biological targets involved in cancer progression. Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells .
Case Study 1: Antioxidant Activity Assessment
A study examined several spirochromene derivatives for their antioxidant capabilities. The findings indicated that compounds with similar structural motifs effectively reduced oxidative stress markers in cell cultures. The use of DPPH assays demonstrated that these compounds could significantly lower free radical levels, suggesting that this compound may possess similar properties .
Case Study 2: Anti-inflammatory Mechanism Exploration
In a controlled experiment focusing on inflammation models, researchers assessed the effects of chromene derivatives on cytokine production. The results showed a marked decrease in TNF-alpha and IL-6 levels when treated with these compounds. This suggests that this compound could be effective in reducing inflammation through similar pathways .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-tert-butyl-4H-chromene-2-carboxylic acid | Similar chromene backbone | Potent marine drug properties |
3,5-di-tert-butylphenol | Phenolic structure | Exhibits antioxidant activity |
2-(tert-butyl)-6-hydroxychromone | Hydroxychromone derivative | Potential neuroprotective effects |
This table highlights the diversity within the chromene family while emphasizing the unique aspects of this compound.
Properties
IUPAC Name |
2-(4'-tert-butyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-19(2,3)13-6-8-20(9-7-13)11-16(21)15-5-4-14(10-17(15)25-20)24-12-18(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGOBMTSMKKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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